Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These derivatives are known for their diverse biological activities and pharmacological properties, making them valuable in medicinal chemistry. This compound is specifically noted for its potential applications in drug development and as an intermediate in synthesizing various pharmaceuticals.
The compound's chemical structure is represented by the International Union of Pure and Applied Chemistry name: tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate. Its CAS number is 1227954-64-4, which identifies it uniquely in chemical databases and regulatory documents. Information regarding its synthesis, properties, and applications can be found across various scientific literature and safety data sheets .
The synthesis of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromophenol derivatives. The general synthetic route can be summarized as follows:
In an industrial setting, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and scalability. Automated systems allow precise control over temperature, pressure, and reaction time, which are critical for achieving high purity levels in the final product .
The molecular structure of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate can be represented as follows:
The compound features a piperazine ring substituted with a tert-butyl group and a bromophenoxyethyl moiety.
The structural data can be obtained from various chemical databases like PubChem, which provides detailed information about the compound's molecular attributes .
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions typical for piperazine derivatives:
The reactions are often performed under controlled conditions to prevent side reactions that could lead to undesired products. For instance, using inert atmospheres (like nitrogen) can help minimize oxidation during sensitive reactions .
Relevant data regarding these properties can be found in safety data sheets and chemical catalogs .
Scientific Uses
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate has several applications in scientific research:
This compound's versatility makes it a subject of interest across multiple fields of research and industry applications.
The synthesis of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate exemplifies the strategic use of piperazine scaffolds in constructing complex pharmacophores. The most efficient routes typically commence from either N-Boc piperazine or 3-bromophenol derivatives, exploiting the nucleophilicity of piperazine nitrogen. A common approach involves the initial preparation of 2-(3-bromophenoxy)ethyl halide (typically chloride or bromide), followed by alkylation of N-Boc piperazine. Alternatively, 1-Boc-piperazine can be functionalized with ethylene bridging units before ether formation with 3-bromophenol under Mitsunobu conditions [2].
The structural parallels to CDK inhibitor intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (used in Palbociclib and Ribociclib synthesis) highlight the significance of such intermediates. In those cases, as with our target compound, the synthesis involves sequential functionalization: installation of the Boc-protecting group, followed by nucleophilic aromatic substitution (SNAr) or alkylation to introduce the second substituent. This modular approach allows for diversification at both ends of the piperazine ring [2].
The formation of the critical ether linkage connecting the 3-bromophenyl moiety to the ethylpiperazine chain primarily occurs via nucleophilic substitution (SN2 mechanism). This reaction typically employs 1,2-dibromoethane or 2-chloroethanol activated toward displacement by 3-bromophenoxide anion, generated in situ using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting 2-(3-bromophenoxy)ethyl bromide or chloride then serves as the alkylating agent for N-Boc piperazine [2].
Key Reaction: N-Alkylation of Boc-PiperazineN-Boc-piperazine + Br-CH₂CH₂-O-C₆H₄Br(3) → Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate
The Boc protection is invariably introduced early via the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). This step requires careful control to favor mono-Boc protection, often achieved by using a slight deficit of Boc₂O (0.9-0.95 equivalents) in dichloromethane (DCM) or THF at 0-25°C. The mono-Boc piperazine is then isolated, often via crystallization or extraction, before the alkylation step. Esterification (Boc installation) is highly efficient, routinely achieving yields >95% under optimized conditions [2].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of this and related piperazine intermediates. Its primary functions are:
The Boc group's orthogonality to many other protecting groups enables complex multi-step syntheses, as demonstrated in the preparation of CDK inhibitors where intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate undergo further coupling reactions before final deprotection [2].
Optimizing the alkylation step between mono-Boc-piperazine and 2-(3-bromophenoxy)ethyl halide is critical for maximizing yield and purity. Key parameters include:
Table 2: Optimization of Alkylation Reaction Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | Toluene | Acetonitrile (MeCN) | ↑ Yield (75% → 92%), ↑ Solubility |
Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | ↑ Rate, ↓ Dialkylation impurity |
Temperature | Reflux (82°C) | 60-65°C | ↑ Conversion, ↓ Degradation |
Reagent Ratio | 1:1 (Piperazine:Halide) | 1:1.05 (Piperazine:Halide) | Ensures complete consumption |
Catalyst | None | Sodium Iodide (NaI, catalytic) | ↑ Reaction rate (halide exchange) |
These optimizations can push yields for the alkylation step consistently above 90% with high purity (>98% by HPLC), making the process suitable for scale-up [2].
Traditional purification methods for intermediates like tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate often involve silica gel chromatography, generating significant solvent waste. Implementing Green Chemistry principles focuses on reducing environmental impact while maintaining efficiency:
Table 3: Comparison of Purification Methods for Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate
Purification Method | Solvent Consumption (L/kg product) | Purity (%) | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Silica Gel Chromatography | 100-200 | ≥98 | 85-90 | High purity, versatile | High solvent waste, slow, costly |
Direct Crystallization | 15-30 | 97-99 | 88-92 | Low waste, fast, scalable | Requires defined crystallization |
Aqueous Workup Only | 10-20 | 90-95 | 90-95 | Minimal solvent, very fast | Lower purity, may need rework |
SFC Purification | 20-40 (mainly CO₂) | ≥99 | 80-85 | Very high purity, green solvent | Higher equipment cost |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5